molecular formula C21H42O4Si2 B12820239 Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate

Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate

Cat. No.: B12820239
M. Wt: 414.7 g/mol
InChI Key: QAKWDRUHDGVLPY-MSOLQXFVSA-N
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Description

Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is a complex organic compound characterized by its unique structure, which includes tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate involves its interaction with various molecular targets. The tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other sites. This protection-deprotection strategy is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)hex-7-ynoate
  • Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)dec-7-ynoate

Uniqueness

Methyl (5S,6R)-5,6-bis((tert-butyldimethylsilyl)oxy)oct-7-ynoate is unique due to its specific chain length and the presence of two tert-butyldimethylsilyl-protected hydroxyl groups. This makes it particularly useful in selective synthetic applications where protection of hydroxyl groups is necessary.

Properties

Molecular Formula

C21H42O4Si2

Molecular Weight

414.7 g/mol

IUPAC Name

methyl (5S,6R)-5,6-bis[[tert-butyl(dimethyl)silyl]oxy]oct-7-ynoate

InChI

InChI=1S/C21H42O4Si2/c1-13-17(24-26(9,10)20(2,3)4)18(15-14-16-19(22)23-8)25-27(11,12)21(5,6)7/h1,17-18H,14-16H2,2-12H3/t17-,18+/m1/s1

InChI Key

QAKWDRUHDGVLPY-MSOLQXFVSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CCCC(=O)OC)[C@@H](C#C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCCC(=O)OC)C(C#C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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